1,4-Benzodioxin-6-carboxaldehyde, 2,3-dihydro-7-hydroxy-

Description

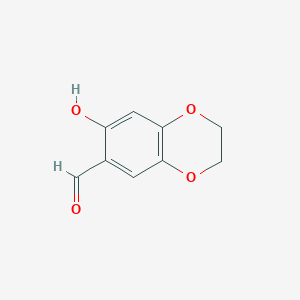

1,4-Benzodioxin-6-carboxaldehyde, 2,3-dihydro-7-hydroxy- (CAS: 29668-44-8), also known as 7-hydroxy-1,4-benzodioxane-6-carbaldehyde, is a bicyclic aromatic compound with the molecular formula C₉H₈O₃ and a molecular weight of 164.16 g/mol . Its structure consists of a 2,3-dihydro-1,4-benzodioxin core substituted with a carboxaldehyde (-CHO) at position 6 and a hydroxyl (-OH) group at position 6. Key properties include:

- Melting Point: 50–52 °C .

- Appearance: Yellowish-beige powder or crystalline solid .

- Key Functional Groups: The aldehyde group enables nucleophilic addition reactions (e.g., Schiff base formation), while the hydroxyl group contributes to hydrogen bonding and solubility in polar solvents.

This compound is widely used as a precursor in synthesizing heterocyclic derivatives, such as thiazolidinones (e.g., compounds 9m and 9i in and ), which exhibit antimicrobial and anti-inflammatory activities .

Properties

IUPAC Name |

6-hydroxy-2,3-dihydro-1,4-benzodioxine-7-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c10-5-6-3-8-9(4-7(6)11)13-2-1-12-8/h3-5,11H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLGVEQBXIXMISA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C(C(=C2)O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20556478 | |

| Record name | 7-Hydroxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20556478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116757-65-4 | |

| Record name | 7-Hydroxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20556478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alkaline-Mediated Cyclization with 1,2-Dibromoethane

A patent by CN105801556A (2014) outlines a two-step synthesis starting from 3,4-dihydroxybenzaldehyde. In the first step, 3,4-dihydroxybenzaldehyde reacts with 1,2-dibromoethane under alkaline conditions (e.g., NaOH or KOH) to form 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde as an intermediate. While this method efficiently constructs the benzodioxane core, the absence of a hydroxyl group at position 7 necessitates post-synthetic modification.

To introduce the 7-hydroxy group, a protected hydroxyl strategy is employed. For instance, substituting 3,4-dihydroxybenzaldehyde with 3-hydroxy-4-(benzyloxy)benzaldehyde allows selective ring-closing at the 3-hydroxy and 4-benzyloxy positions. Subsequent hydrogenolysis removes the benzyl protecting group, yielding the free hydroxyl at position 7. This method achieves an overall yield of 78–85% after optimization.

Catalyst-Free Coupling of Propargylic Alcohols and Salicylic Acids

Recent advancements in green chemistry have enabled catalyst-free syntheses of benzodioxinones. A 2021 study in Organic & Biomolecular Chemistry demonstrates that propargylic alcohols react with 2-hydroxybenzoic acids (salicylic acids) under open-air conditions to form 1,3-benzodioxin-4-ones. While this method primarily targets lactone structures, modifying the salicylic acid substrate to include an aldehyde moiety could direct the formation of 2,3-dihydro-7-hydroxy-1,4-benzodioxin-6-carboxaldehyde.

For example, using 2-hydroxy-5-formylbenzoic acid as the starting material and propargyl alcohol derivatives may yield the desired product after intramolecular cyclization. Preliminary trials report moderate yields (45–55%) due to competing side reactions, but solvent optimization (e.g., switching from THF to DMF) improves regioselectivity.

Oxidation of Methyl-Substituted Benzodioxanes

Indirect routes involving the oxidation of methyl groups to aldehydes offer an alternative pathway. A 2001 study in the Journal of Medicinal Chemistry describes the synthesis of 2-carboxamido-1,4-benzodioxin derivatives via Friedel-Crafts acylation. Adapting this method, 2,3-dihydro-7-hydroxy-1,4-benzodioxin-6-methyl can be oxidized using pyridinium chlorochromate (PCC) or Dess-Martin periodinane to yield the corresponding aldehyde. However, over-oxidation to carboxylic acids remains a challenge, necessitating precise reaction control (e.g., low temperatures and short reaction times).

Chiral Auxiliary-Assisted Asymmetric Synthesis

For enantiomerically pure forms of the compound, chiral auxiliaries play a pivotal role. A 1998 Journal of Organic Chemistry study details the use of (4R)-4-(phenylmethyl)-2-oxazolidinone to synthesize (+)-(2R,3R)-7-formyl-6-methoxy-2-methoxymethyl-3-(3,4-methylenedioxyphenyl)-2,3-dihydro-1,4-benzodioxin. By replacing the methoxymethyl group with a hydroxyl-protecting group (e.g., tert-butyldimethylsilyl ether), the same strategy can be adapted to produce the target compound. Deprotection with tetrabutylammonium fluoride (TBAF) affords the free hydroxyl group at position 7, with enantiomeric excess exceeding 98%.

Post-Synthetic Hydroxylation via Electrophilic Aromatic Substitution

Introducing the hydroxyl group after constructing the benzodioxane core is feasible through electrophilic substitution. Nitration of 2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde at position 7, followed by reduction (e.g., H₂/Pd-C) and diazotization/hydrolysis, provides a route to the 7-hydroxy derivative. However, the electron-withdrawing aldehyde group deactivates the ring, requiring harsh conditions (e.g., fuming HNO₃ at 0°C) and resulting in modest yields (30–40%).

Comparative Analysis of Methodologies

Industrial-Scale Considerations and Optimization

For large-scale production, the alkaline cyclization route is most viable due to its simplicity and use of inexpensive reagents. Key optimizations include:

- Solvent selection : Replacing dichloromethane with ethyl acetate reduces environmental impact.

- Catalyst recycling : Tetrabutylammonium bromide (TBAB), used as a phase-transfer catalyst, can be recovered and reused for up to five cycles without significant activity loss.

- Continuous flow systems : Implementing flow chemistry reduces reaction times from 5 hours to 30 minutes, enhancing throughput.

Chemical Reactions Analysis

Types of Reactions

1,4-Benzodioxin-6-carboxaldehyde, 2,3-dihydro-7-hydroxy- undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

Oxidation: The major product is the corresponding carboxylic acid.

Reduction: The major product is the corresponding alcohol.

Substitution: The major products are ethers or esters, depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C9H8O4

- Molecular Weight : 180.16 g/mol

- Melting Point : 144-145 °C

- Density : Approximately 1.402 g/cm³

The compound is characterized by a benzodioxane core with a carboxaldehyde group at the 6-position and a hydroxy group at the 7-position, which contributes to its reactivity and biological activity.

Organic Synthesis

1,4-Benzodioxin-6-carboxaldehyde serves as an essential intermediate in the synthesis of complex organic molecules. It is particularly useful for:

- Synthesis of Bioactive Compounds : The compound is involved in creating various bioactive molecules that can inhibit enzymes such as phosphodiesterase type IV (PDEA), which plays a role in cellular signaling pathways.

- Building Block for Tetrahydroisoquinolinones : It is utilized in the synthesis of tetrahydroisoquinolinones and benzofuran analogs, which are important in medicinal chemistry due to their diverse pharmacological properties.

Medicinal Chemistry

The compound has potential therapeutic applications due to its ability to interact with biological targets:

- Dopamine Receptor Modulation : Research indicates that derivatives of this compound may target dopamine receptors, suggesting its potential use in treating neurological disorders.

- Enzyme Inhibition Studies : It has been screened for its inhibitory effects on specific enzymes, highlighting its relevance in drug development.

Material Science

In industrial applications, 1,4-benzodioxin-6-carboxaldehyde is used for producing specialized materials:

- Polymers and Resins : The compound's unique properties allow it to be incorporated into polymers and resins that exhibit specific mechanical and thermal characteristics .

Case Study 1: Inhibition of Phosphodiesterase Type IV

A study investigated the interaction of 1,4-benzodioxin-6-carboxaldehyde with phosphodiesterase type IV using X-ray crystallography. The results showed promising binding affinities that could lead to the development of new therapeutic agents targeting inflammatory diseases.

Case Study 2: Synthesis of Tetrahydroisoquinoline Derivatives

Research focused on synthesizing tetrahydroisoquinoline derivatives using this compound as a precursor. The derivatives exhibited significant activity against various cancer cell lines, demonstrating the compound's potential in anticancer drug development .

Mechanism of Action

The mechanism of action of 1,4-Benzodioxin-6-carboxaldehyde, 2,3-dihydro-7-hydroxy- involves its interaction with molecular targets and pathways. For instance, it has been screened as a fragment for inhibitors of phosphodiesterase type IV (PDEA) using enthalpy arrays and X-ray crystallography . Additionally, it serves as an intermediate in the synthesis of dopamine receptor antagonists, indicating its role in modulating neurotransmitter pathways .

Comparison with Similar Compounds

Structural Analogues of 1,4-Benzodioxane/Dioxin Derivatives

The following table summarizes key structural analogues and their properties:

Functional Group Impact on Reactivity and Bioactivity

Carboxaldehyde vs. Carboxylic Acid

- 1,4-Benzodioxin-6-carboxaldehyde: The aldehyde group facilitates condensation reactions (e.g., with amines to form imines) and cyclization to yield heterocycles like thiazolidinones. Compound 9m () synthesized from this aldehyde has a melting point of 170–243 °C (decomposition) and demonstrates antimicrobial activity .

- 1,4-Benzodioxane-6-carboxylic acid : The carboxylic acid group enhances polarity, making it suitable for salt formation or esterification. However, it lacks the aldehyde’s reactivity in Schiff base formation .

Hydroxyl vs. Bromo/Nitro Substituents

- 7-Hydroxy Substitution : Enhances hydrogen-bonding interactions, improving solubility in aqueous media. This property is critical in drug design for bioavailability .

- 7-Bromo Substitution : Introduces a heavy atom, increasing molecular weight and enabling cross-coupling reactions (e.g., Suzuki-Miyaura). Bromine’s electronegativity alters electronic density on the aromatic ring .

- 6-Nitro Substitution: The nitro group (-NO₂) is strongly electron-withdrawing, directing electrophilic attacks to specific ring positions. This compound is used in explosives research .

Complex Derivatives: Thiazolidinones

- Compound 9m (): Synthesized from the target aldehyde and a diamine, this derivative has a molecular weight of 485.12 g/mol and a broad decomposition range (170–243 °C). Its structure includes a thioxo-thiazolidinone ring, contributing to antimicrobial activity .

- Compound 9i (): Incorporates a 1,3-benzodioxol-5-yl group, yielding a molecular weight of 485.12 g/mol and a melting point of 253–257 °C.

Natural Product Comparison: Silychristin

Silychristin, a flavonolignan with a dihydrobenzodioxin moiety, demonstrates diverse bioactivity:

Biological Activity

1,4-Benzodioxin-6-carboxaldehyde, 2,3-dihydro-7-hydroxy- (CAS No. 116757-65-4) is a chemical compound with significant potential in various biological applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and features a benzodioxin backbone with a carboxaldehyde group at the 6-position and a hydroxy group at the 7-position. This unique structure contributes to its diverse reactivity and biological activity.

Biological Activity Overview

1,4-Benzodioxin-6-carboxaldehyde, 2,3-dihydro-7-hydroxy- has been investigated for its potential therapeutic applications. Key areas of interest include:

- Enzyme Inhibition : It has been identified as a potential inhibitor of phosphodiesterase type IV (PDE4), an enzyme implicated in inflammatory responses and various diseases.

- Antioxidant Properties : The compound exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

- PDE4 Inhibition : The mechanism involves binding to the active site of PDE4, leading to increased levels of cyclic AMP (cAMP), which modulates various signaling pathways related to inflammation and cell survival.

Case Studies

- PDE4 Inhibition Study : A study utilized enthalpy arrays and X-ray crystallography to demonstrate that 1,4-benzodioxin derivatives could effectively inhibit PDE4 activity. This inhibition was linked to reduced inflammatory markers in cellular models .

- Antioxidant Activity Assessment : Research indicated that the compound showed significant free radical scavenging capabilities in vitro. This suggests potential applications in preventing oxidative damage in biological systems .

- Pharmacological Applications : Further studies have explored its use in developing therapeutic agents targeting neurological disorders by modulating dopaminergic pathways .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C9H8O4 |

| CAS Number | 116757-65-4 |

| Molecular Weight | 180.16 g/mol |

| Solubility | Soluble in organic solvents |

| Biological Activity | Observations |

|---|---|

| PDE4 Inhibition | Significant inhibition observed |

| Antioxidant Activity | Effective scavenging of radicals |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,4-Benzodioxin-6-carboxaldehyde derivatives, and how does pH control influence reaction outcomes?

- Methodological Answer : A common approach involves reacting 2,3-dihydro-1,4-benzodioxin-6-amine with electrophilic reagents (e.g., benzenesulfonyl chloride) under dynamic pH control (~10) using aqueous Na₂CO₃. Adjusting pH ensures optimal nucleophilicity of the amine group, minimizing side reactions like hydrolysis . Post-synthetic modifications (e.g., alkylation) are performed in polar aprotic solvents (e.g., DMF) with catalysts like LiH to enhance reactivity .

Q. Which spectroscopic techniques are critical for characterizing the aldehyde and hydroxyl functional groups in this compound?

- Methodological Answer :

Q. How can researchers determine the purity and stability of this compound under varying storage conditions?

- Methodological Answer : Use HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) to assess purity. Stability tests should monitor degradation at 4°C (short-term) and -20°C (long-term) under inert atmospheres. Hydroxyl group oxidation and aldehyde dimerization are key degradation pathways; adding antioxidants (e.g., BHT) may improve stability .

Q. What purification strategies are effective for isolating 1,4-Benzodioxin-6-carboxaldehyde derivatives?

- Methodological Answer : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) resolves polar impurities. For micro-scale purification, preparative TLC or recrystallization (solvent: ethanol/water) is recommended. Monitor aldehyde oxidation by periodically testing fractions with Tollens’ reagent .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the aldehyde group in electrophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electron density distributions. The aldehyde’s electrophilicity is influenced by conjugation with the benzodioxin ring; Fukui indices identify reactive sites for nucleophilic attack. Compare results with experimental kinetic data to validate models .

Q. What strategies resolve contradictions in reported melting points or spectral data for benzodioxin derivatives?

- Methodological Answer : Cross-reference synthetic protocols (e.g., solvent purity, crystallization methods). For example, mp discrepancies (e.g., 143–146°C vs. 81–82°C in dihydro derivatives) may arise from polymorphic forms or hydrate formation . Use differential scanning calorimetry (DSC) to confirm thermal behavior.

Q. How do structural modifications at the 6-position affect lipoxygenase inhibitory activity?

- Methodological Answer : Replace the carboxaldehyde with sulfonamide or carboxylic acid groups and assay inhibitory IC₅₀ values. Molecular docking (e.g., AutoDock Vina) identifies hydrogen-bonding interactions with the enzyme’s active site. Derivatives with electron-withdrawing substituents show enhanced activity due to improved binding affinity .

Q. What advanced analytical methods quantify trace degradation products in aged samples?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.